molecular formula C16H16FNO2 B8625724 Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate CAS No. 918145-41-2

Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate

Cat. No. B8625724
M. Wt: 273.30 g/mol
InChI Key: ARLYUQVNVNJDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08188291B2

Procedure details

Under nitrogen, 16.26 g (0.06 mol) of 3-[6-(2-fluoro-phenyl) -pyridin-3-yl]-acrylic acid ethyl ester were dissolved in 500 ml of 95% ethanol and cooled to 5 to 10° C. After addition of 9.42 g (0.03 mol) of bismuth trichloride, a total of 9.12 g (0.24 mol) of sodium borohydride was added in portions over 45 min. The resulting mixture was stirred at 15 to 20° C. for 1 h, then cooled to 10° C. and poured onto ice/water. The pH was adjusted to 7 with 2 N hydrochloric acid, dichloromethane was added, and the precipitated salts were separated by filtration. The organic phase of the mother liquor was separated, and the aqueous phase extracted once with dichloromethane. The combined organic phases were washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated to dryness. The remaining solid was purified by chromatography (silica gel, n-heptane/ethyl acetate 3:1). Yield: 11.5 g.
Name
3-[6-(2-fluoro-phenyl) -pyridin-3-yl]-acrylic acid ethyl ester
Quantity
16.26 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
bismuth trichloride
Quantity
9.42 g
Type
reactant
Reaction Step Two
Quantity
9.12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[CH:5]=[CH:6][C:7]1[CH:8]=[N:9][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[F:19])=[CH:11][CH:12]=1)[CH3:2].[Bi](Cl)(Cl)Cl.[BH4-].[Na+].Cl>C(O)C.ClCCl>[CH2:1]([O:3][C:4](=[O:20])[CH2:5][CH2:6][C:7]1[CH:8]=[N:9][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[F:19])=[CH:11][CH:12]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
3-[6-(2-fluoro-phenyl) -pyridin-3-yl]-acrylic acid ethyl ester
Quantity
16.26 g
Type
reactant
Smiles
C(C)OC(C=CC=1C=NC(=CC1)C1=C(C=CC=C1)F)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
bismuth trichloride
Quantity
9.42 g
Type
reactant
Smiles
[Bi](Cl)(Cl)Cl
Step Three
Name
Quantity
9.12 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 15 to 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
ADDITION
Type
ADDITION
Details
poured onto ice/water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the precipitated salts were separated by filtration
CUSTOM
Type
CUSTOM
Details
The organic phase of the mother liquor was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted once with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The remaining solid was purified by chromatography (silica gel, n-heptane/ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(CCC=1C=NC(=CC1)C1=C(C=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.